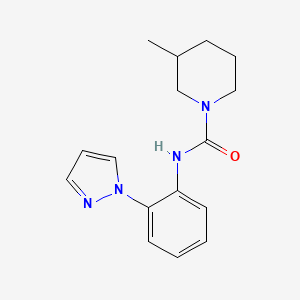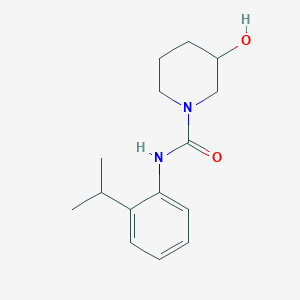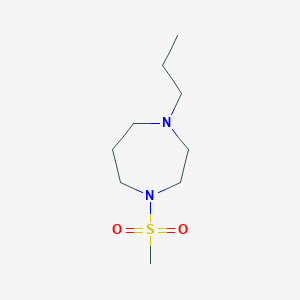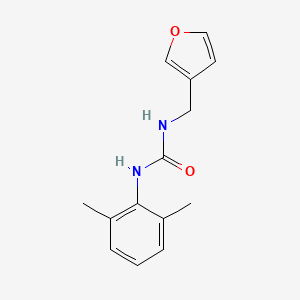
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide, also known as ABT-639, is a novel analgesic compound that acts as a selective T-type calcium channel blocker. It was first synthesized in 2009 by Abbott Laboratories and has since been studied extensively for its potential applications in pain management.
Mécanisme D'action
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide acts as a selective T-type calcium channel blocker, which reduces the influx of calcium ions into nerve cells. This results in a decrease in the excitability of nerve cells, which in turn reduces pain signaling. The mechanism of action is unique compared to traditional analgesics, which target other receptors such as opioid receptors.
Biochemical and Physiological Effects:
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. In addition, it has been shown to reduce the activity of glial cells, which play a role in the development of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide has a number of advantages for lab experiments. It has a high degree of selectivity for T-type calcium channels, which reduces the risk of off-target effects. In addition, it has a low risk of addiction and tolerance compared to traditional opioid analgesics. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Orientations Futures
There are a number of future directions for research on N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide. One area of interest is the potential use of the compound in combination with other analgesics to improve pain management. Another area of interest is the potential use of the compound in the treatment of other conditions such as epilepsy and anxiety disorders. Finally, more research is needed to fully understand the long-term effects and safety of the compound.
Méthodes De Synthèse
The synthesis of N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide involves a multi-step process that begins with the reaction of 2-methoxypyridine with cyclobutanecarboxylic acid. This is followed by a series of chemical reactions that result in the formation of the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide has been extensively studied for its potential applications in pain management. It has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. In addition, it has been shown to have a lower risk of addiction and tolerance compared to traditional opioid analgesics.
Propriétés
IUPAC Name |
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11-9(6-3-7-12-11)13-10(14)8-4-2-5-8/h3,6-8H,2,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDSYBCUPPEHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)





![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)

![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)
![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)